molecular formula C17H20FN5O B2521340 3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea CAS No. 2380146-09-6

3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea

Cat. No.: B2521340
CAS No.: 2380146-09-6
M. Wt: 329.379
InChI Key: YVOKXMUFLNOJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring might be able to participate in reactions with nucleophiles or electrophiles. The azetidine ring might be able to open under certain conditions, forming a linear molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in different solvents, and reactivity with different chemicals. These properties can be determined through various laboratory experiments .

Future Directions

Future directions for research on a compound like this could include studying its synthesis, its reactions with other compounds, its physical and chemical properties, and its potential uses. For example, if this compound has interesting biological activity, it could be studied as a potential drug .

Properties

IUPAC Name

3-ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-3-19-17(24)22(2)13-9-23(10-13)16-14(18)15(20-11-21-16)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOKXMUFLNOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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